4-Hydroxycoumarin

Anticoagulant Discovery Vitamin K Antagonist VKORC1

4-Hydroxycoumarin (4-HC) is the foundational scaffold for coumarin anticoagulant drug discovery. Its C-4 phenolic hydroxyl group confers micromolar VKORC1 inhibition (IC50 = 1978 nM) and reversible NQO1 inhibition—activities completely absent in coumarin or 7-hydroxy derivatives, making it an indispensable baseline for SAR studies. As a synthetic precursor, it enables biscoumarin derivatives with potent anti-MRSA activity (MIC 4–8 µg/mL). Supplied as ≥98% HPLC-pure analytical standard (mp 211–213°C) ensuring reproducible results.

Molecular Formula C9H6O3
Molecular Weight 162.14 g/mol
CAS No. 22105-09-5
Cat. No. B7728043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxycoumarin
CAS22105-09-5
Molecular FormulaC9H6O3
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)O
InChIInChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H
InChIKeyVXIXUWQIVKSKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxycoumarin (CAS 22105-09-5): Technical Overview for Analytical Standards and Research Applications


4-Hydroxycoumarin (4-HC, CAS 22105-09-5) is the foundational heterocyclic scaffold of the coumarin anticoagulant class, distinguished by a phenolic hydroxyl group at the C-4 position that is essential for maximal biological activity [1]. It is commercially available as an analytical standard with high purity (≥98.0% by HPLC) and a well-defined melting point of 211-213 °C . Beyond its historical role as a vitamin K antagonist precursor, 4-HC is a versatile synthetic building block for generating structurally diverse libraries, including fluorescent sensors and antimicrobial agents [2][3].

Why 4-Hydroxycoumarin Cannot Be Replaced by Generic Coumarin or Simple 7-Hydroxy Analogs


Simple substitution of 4-hydroxycoumarin with unsubstituted coumarin or 7-hydroxy-4-methylcoumarin is not scientifically valid. Unsubstituted coumarin exhibits no inhibitory activity against VKORC1 (IC50 > 1 mM), whereas 4-hydroxycoumarin demonstrates micromolar potency (IC50 = 1978 nM) [1]. Similarly, 7-hydroxy-4-methylcoumarin is completely ineffective as an inhibitor of NAD(P)H:quinone reductase, while 4-hydroxycoumarin shows reversible, time-independent inhibition in the micromolar range [2]. These functional differences arise from the critical role of the C-4 phenolic hydroxyl group, which is absent in coumarin and structurally altered in 7-hydroxy derivatives, directly impacting target engagement and downstream biological activity [3].

Quantitative Differentiation of 4-Hydroxycoumarin from Closest Analogs: Head-to-Head Evidence


VKORC1 Inhibitory Potency: 4-Hydroxycoumarin vs. Coumarin and Warfarin

4-Hydroxycoumarin exhibits a distinct, intermediate inhibitory profile against VKORC1. Unsubstituted coumarin is completely inactive (IC50 > 1 mM). 4-Hydroxycoumarin (IC50 = 1978 nM) is 2.6-fold less potent than dicoumarol (IC50 = 5 nM) but approximately 1,000-fold more potent than warfarin (IC50 = 1.9 nM) [1]. This places 4-HC as a moderate-potency reference compound for developing anticoagulants with reduced bleeding risk compared to warfarin.

Anticoagulant Discovery Vitamin K Antagonist VKORC1

NAD(P)H:Quinone Reductase (NQO1) Inhibition: Potency Hierarchy Among 4-Hydroxycoumarins

4-Hydroxycoumarin inhibits NAD(P)H:quinone reductase (EC 1.6.5.5) in the micromolar range with a reversible, time-independent mechanism. The sequence of potency is dicoumarol > 4-hydroxycoumarin > warfarin ≫ coumarin. Crucially, 7-hydroxy-4-methylcoumarin is completely ineffective, underscoring the requirement for the C-4 hydroxyl group [1]. The reported Ki for dicoumarol is 16 µM, and 4-HC acts competitively with respect to 2,6-dichlorophenolindophenol [1].

Enzyme Inhibition Quinone Reductase Redox Biology

Antioxidant Capacity: 4-Hydroxycoumarin Serves as a Structural Benchmark for Radical Scavenging

4-Hydroxycoumarin is used as a reference compound for evaluating antioxidant derivatives. While 4-HC itself has moderate activity, its 6-methoxy derivative (4a) achieves an IC50 of 0.05 mmol/L against DPPH•, outperforming both BHT (IC50 = 0.58 mmol/L) and ascorbic acid (IC50 = 0.06 mmol/L) [1]. This demonstrates that 4-HC is a tunable scaffold: simple C6 substitution can enhance scavenging capacity by over 10-fold relative to the parent compound and BHT [1][2].

Antioxidant Free Radical Scavenging DPPH Assay

Antibacterial Activity: Biscoumarin Derivatives of 4-Hydroxycoumarin Outperform Dihydropyran Analogs Against MRSA

Derivatives built on the 4-hydroxycoumarin scaffold exhibit potent anti-staphylococcal activity. Biscoumarin compound 1 (a 4-HC dimer) demonstrated MIC values of 4–8 µg/mL against both drug-sensitive S. aureus and MRSA, significantly more potent than dihydropyran-based coumarin derivatives [1]. In a murine MRSA infection model, administration of 5 mg/kg of compound 1 improved survival to 66.7% and reduced lung pathology, with no cytotoxicity on HUVECs at 800 µg/mL [1].

Antimicrobial MRSA Biscoumarin

Fluorescent Sensor Development: High-Quantum-Yield Furocoumarins Derived from 4-Hydroxycoumarin

4-Hydroxycoumarin serves as a starting material for synthesizing furo[3,2-c]coumarin fluorescent sensors via a high-yielding (82–92%) 4+1 cycloaddition [1]. The derivative FH (2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one) exhibits strong fluorescence (quantum yield ΦF = 0.48), a long lifetime (5.6 ns), and a large Stokes shift [1]. Critically, FH shows highly selective and instant turn-off fluorescence quenching in response to Fe3+ over 13 other metal ions, enabling practical sensing applications [1].

Fluorescent Chemosensor Fe3+ Detection Furocoumarin

Analytical Purity and Physicochemical Consistency: Benchmarking Against Pharmacopeial Standards

Commercially available 4-hydroxycoumarin analytical standard is certified at ≥98.0% purity by HPLC with a melting point of 211–213 °C . This high level of characterization ensures batch-to-batch reproducibility for quantitative assays. In HPLC method development, 4-hydroxycoumarin has been validated as an internal standard for the determination of coumarin and 7-hydroxycoumarin metabolites in plasma, demonstrating its utility in bioanalytical workflows [1].

Analytical Chemistry Quality Control Reference Standard

High-Value Application Scenarios for 4-Hydroxycoumarin Based on Quantitative Differentiation


Vitamin K Antagonist (VKA) Discovery: Lead Optimization and Selectivity Profiling

Use 4-hydroxycoumarin as a moderate-potency VKORC1 inhibitor (IC50 = 1978 nM) to establish a baseline for structure-activity relationship (SAR) studies. Its intermediate activity, compared to the high potency of warfarin (IC50 = 1.9 nM) and the inactivity of coumarin, makes it an ideal scaffold for iterative optimization aimed at achieving anticoagulant efficacy with a wider therapeutic window [1].

Redox Biology: NQO1 Inhibitor for Mechanistic Studies

Employ 4-hydroxycoumarin as a selective, reversible inhibitor of NAD(P)H:quinone reductase (NQO1) in micromolar assays. Its distinct position in the potency hierarchy (dicoumarol > 4-HC > warfarin) and the requirement for a C-4 hydroxyl group (7-hydroxy-4-methylcoumarin is inactive) allow for precise interrogation of NQO1's role in cellular redox homeostasis and chemoprotection [1].

Antimicrobial Lead Generation: Anti-MRSA Biscoumarin Development

Utilize 4-hydroxycoumarin as a synthetic precursor for biscoumarin derivatives that exhibit potent in vitro (MIC 4–8 µg/mL) and in vivo activity against drug-resistant Staphylococcus aureus. The demonstrated superiority over dihydropyran analogs and favorable safety profile in human endothelial cells (no cytotoxicity at 800 µg/mL) support its advancement into preclinical development [1].

Analytical Method Development: HPLC Internal Standard for Coumarin Metabolites

Implement 4-hydroxycoumarin analytical standard (≥98.0% HPLC purity) as a reliable internal standard for quantifying coumarin and 7-hydroxycoumarin in biological matrices. Its distinct retention time and well-defined physicochemical properties (mp 211–213 °C) ensure accurate and reproducible chromatographic results [1][2].

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